bis(dodecylsulfanyl)-methylarsane
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(dodecylsulfanyl)-methylarsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53AsS2/c1-4-6-8-10-12-14-16-18-20-22-24-27-26(3)28-25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBEZAMXFGUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS[As](C)SCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53AsS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179473 | |
| Record name | Arsine, bis(dodecylthio)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-18-5 | |
| Record name | Arsine, bis(dodecylthio)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsine, bis(dodecylthio)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Development
General Synthetic Routes for Organoarsenic Compounds
The construction of organoarsenic molecules relies on a well-established toolbox of chemical reactions that allow for the precise installation of organic moieties onto an arsenic center. These methods have evolved to offer greater control, safety, and efficiency compared to historical approaches.
Arsenic-Carbon and Arsenic-Sulfur Bond Formation Strategies
The creation of stable bonds between arsenic and carbon or sulfur atoms is the cornerstone of organoarsenic chemistry. Each type of bond requires a distinct strategic approach, often involving highly reactive intermediates.
Arsenic-Carbon (As-C) Bond Formation: The primary method for forging As-C bonds involves the alkylation or arylation of arsenic halides, most commonly arsenic(III) chloride (AsCl₃). This is typically achieved using potent nucleophilic reagents such as organolithium compounds or Grignard reagents. Current time information in Bangalore, IN. These reactions proceed via nucleophilic attack on the electrophilic arsenic center, displacing a halide ion. The stoichiometry of the reaction can be controlled to produce mono-, di-, or trisubstituted arsines. For instance, the reaction of AsCl₃ with one equivalent of a Grignard reagent (R-MgX) can yield an alkyl/aryl-dichloroarsine (RAsCl₂), a crucial precursor for more complex molecules. Current time information in Bangalore, IN.pitt.edu
Arsenic-Sulfur (As-S) Bond Formation: The formation of an arsenic-sulfur bond, creating an arsane (B1212154) thioether, is most commonly achieved through the reaction of an organoarsenic halide with a thiol (R-SH) or its corresponding thiolate salt (R-SNa). ubc.cachemistrysteps.com The thiol, particularly in its deprotonated thiolate form, acts as a soft nucleophile that readily attacks the arsenic center, displacing a halide. This reaction is analogous to the Williamson ether synthesis. The use of a non-nucleophilic base is often employed to facilitate the in-situ deprotonation of the thiol, driving the reaction to completion. The weaker S-H bond compared to the O-H bond makes thiols more acidic than their alcohol counterparts, facilitating their conversion into potent nucleophiles. chemistrysteps.com
Table 1: Key Strategies for As-C and As-S Bond Formation
| Bond Type | General Reaction | Reagents | Key Features |
|---|---|---|---|
| Arsenic-Carbon (As-C) | AsX₃ + n R-M → RₙAsX₃₋ₙ + n MX | Arsenic halides (AsCl₃, AsBr₃), Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Forms stable As-C bonds; stoichiometry controls the degree of substitution. Current time information in Bangalore, IN. |
| Arsenic-Sulfur (As-S) | R'AsCl₂ + 2 R-SH → R'As(SR)₂ + 2 HCl | Organoarsenic halides (e.g., R'AsCl₂), Thiols (R-SH), Thiolates (R-SNa), Non-nucleophilic base | Proceeds via nucleophilic substitution; thiolate is a more potent nucleophile than thiol. ubc.cachemistrysteps.com |
Reaction Pathways and Mechanistic Considerations in Arsane Synthesis
The synthesis of arsanes is governed by fundamental reaction mechanisms, primarily nucleophilic substitution at the arsenic center. When synthesizing a mixed-substituent arsane like bis(dodecylsulfanyl)-methylarsane, the sequence of bond formation is critical.
The process typically begins with the formation of the more robust As-C bond. The reaction of an arsenic trihalide with a Grignard or organolithium reagent follows an Sɴ2-type pathway where the carbanionic portion of the organometallic reagent attacks the arsenic atom, leading to the expulsion of a halide ion.
Subsequently, the remaining As-Cl bonds on the resulting organoarsenic halide (e.g., CH₃AsCl₂) are targeted for As-S bond formation. This second stage also proceeds via a nucleophilic substitution mechanism. The sulfur atom of a thiol or thiolate attacks the electrophilic arsenic atom, displacing the chloride. The reaction is often facilitated by a base which deprotonates the thiol, generating the more nucleophilic thiolate anion. This increases the reaction rate and ensures complete conversion. The choice of solvent and reaction temperature can influence the kinetics and selectivity of these reactions. rsc.org
Specialized Synthetic Approaches for this compound
The synthesis of a specific target molecule like this compound requires a tailored approach that leverages general organoarsenic chemistry principles. A logical and efficient pathway involves a two-step process: first, the synthesis of a key precursor, methyl-dichloroarsine, followed by its reaction with dodecanethiol.
Table 2: Proposed Synthetic Scheme for this compound
| Step | Reaction | Description |
|---|---|---|
| 1. Precursor Synthesis | AsCl₃ + CH₃MgBr → CH₃AsCl₂ + MgBrCl | Alkylation of arsenic trichloride (B1173362) with a Grignard reagent to form the key methyl-dichloroarsine precursor. Current time information in Bangalore, IN. |
| 2. Thiolation | CH₃AsCl₂ + 2 C₁₂H₂₅SH + 2 Base → CH₃As(SC₁₂H₂₅)₂ + 2 Base·HCl | Reaction of methyl-dichloroarsine with two equivalents of dodecanethiol in the presence of a base to form the final product. ubc.ca |
Utilization of Grignard Reagents in Organoarsenic Compound Synthesis
Grignard reagents (R-MgX) are indispensable tools in organoarsenic synthesis due to their reliability in forming As-C bonds. Current time information in Bangalore, IN.pitt.edu For the synthesis of this compound, the precursor methyl-dichloroarsine (CH₃AsCl₂) is efficiently prepared by the controlled reaction of arsenic(III) chloride with one equivalent of methylmagnesium bromide or chloride. Current time information in Bangalore, IN.rsc.org
This reaction must be performed under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. pitt.edu The highly polar C-Mg bond in the Grignard reagent renders the methyl group strongly nucleophilic, enabling it to attack the arsenic center of AsCl₃ and displace a chloride ion. Careful control of stoichiometry is crucial to prevent the formation of dimethyl-chloroarsine or trimethylarsine.
Facile and Scalable Synthetic Procedures for Organoarsenic Ligands
The development of facile and scalable synthetic procedures is essential for making organoarsenic ligands more accessible. The proposed synthesis for this compound represents such a procedure. The reaction of methyl-dichloroarsine with dodecanethiol is a straightforward nucleophilic substitution. ubc.ca
This reaction can be rendered highly efficient and scalable by using a suitable non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl generated during the reaction. Alternatively, the dodecanethiol can be pre-treated with a base like sodium hydride to form the sodium thiolate, which is then reacted with the methyl-dichloroarsine. While many thiols and their derivatives are known for their foul odors, using appropriate reaction setups and workup procedures can manage this issue. mdpi.com The commercial availability of the starting materials and the use of standard reaction conditions make this route amenable to larger-scale production.
Advanced Purification and Handling Techniques for High-Purity Organoarsenic Precursors
Organoarsenic compounds, particularly trivalent arsines, are often highly sensitive to air and moisture, necessitating specialized handling and purification techniques. pitt.edupitt.edu Compounds like methyl-dichloroarsine and this compound are susceptible to oxidation, which can alter their chemical properties.
Inert Atmosphere Techniques: All manipulations involving these compounds must be carried out under an inert atmosphere of nitrogen or argon. This is achieved using either a glove box or Schlenk line techniques. pitt.eduresearchgate.net A glove box provides a sealed environment with a continuously purified inert atmosphere, ideal for handling solids and performing complex manipulations. pitt.edu Schlenk lines allow for reactions, filtrations, and transfers to be performed in glassware connected to a dual manifold that provides both vacuum and inert gas. pitt.edu
Solvent Purification: Solvents used in these syntheses must be rigorously dried and deoxygenated. A common method for degassing solvents is the "freeze-pump-thaw" technique, where a solvent is repeatedly frozen with liquid nitrogen, evacuated under high vacuum, and then thawed under an inert atmosphere. pitt.edu
Purification Methods: Purification of liquid precursors like methyl-dichloroarsine is typically performed by distillation under reduced pressure to prevent thermal decomposition. Solid products can be purified by recrystallization from a suitable degassed solvent or by filtration using a Schlenk filter, which allows for the separation of solids from liquids without exposure to the atmosphere. pitt.edu
Table 3: Purification and Handling Techniques for Air-Sensitive Organoarsenic Compounds
| Technique | Description | Primary Use |
|---|---|---|
| Glove Box | A sealed enclosure with a controlled inert atmosphere (N₂ or Ar) for handling sensitive materials. pitt.edu | Handling solids, weighing reagents, setting up reactions. |
| Schlenk Line | A dual manifold system providing vacuum and inert gas to glassware, allowing for air-free manipulations. pitt.edu | Running reactions, filtrations, solvent transfers. |
| Vacuum Distillation | Distillation performed under reduced pressure to lower the boiling point of thermally sensitive compounds. | Purification of liquid precursors like CH₃AsCl₂. |
| Freeze-Pump-Thaw | A robust method for removing dissolved gases from solvents by repeated cycles of freezing, evacuating, and thawing. pitt.edu | Solvent deoxygenation. |
| Schlenk Filtration | A filtration apparatus designed to be used on a Schlenk line to separate solids from liquids under an inert atmosphere. pitt.edu | Isolation and purification of solid products. |
Distillation and Recrystallization Protocols for Liquid and Solid Arsenicals
The purification of organoarsenic compounds, including those structurally analogous to this compound, heavily relies on the classical techniques of distillation for liquids and recrystallization for solids. The choice and application of these methods are dictated by the physical state, thermal stability, and impurity profile of the arsenical.
Distillation of Liquid Arsenicals:
For liquid organoarsenic precursors or the final product if it exists in a liquid state at an accessible temperature, distillation is a primary purification method. Given the high molecular weight of this compound, vacuum distillation is the preferred approach to prevent thermal decomposition. The boiling point of a substance is dependent on the ambient pressure; operating under reduced pressure allows for distillation at a significantly lower temperature. nih.gov
Key considerations for the distillation of high-molecular-weight organoarsenic compounds include:
Vacuum Level: A high vacuum is crucial to lower the boiling point to a range where decomposition is minimized. The specific pressure required would depend on the compound's vapor pressure characteristics.
Temperature Control: Precise temperature control of both the distillation flask and the fractionating column is essential. Overheating can lead to the formation of undesirable byproducts.
Fractional Distillation: When dealing with impurities that have boiling points close to the desired product, fractional distillation is employed. A fractionating column with a suitable packing material increases the surface area for vapor-liquid equilibria, enhancing separation efficiency. ucalgary.ca
Inert Atmosphere: The entire distillation apparatus must be maintained under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the trivalent arsenic center.
A typical, albeit generalized, setup for the vacuum distillation of a sensitive organoarsenic compound is depicted in the table below.
| Parameter | Specification | Purpose |
| Apparatus | All-glass, grease-free joints | To prevent contamination and ensure a good seal. |
| Pressure | < 1 mmHg | To lower the boiling point significantly. |
| Heating | Oil bath with magnetic stirring | For uniform and controlled heating. |
| Condenser | Water-cooled or air-cooled | To efficiently condense the vapor. |
| Collection | Schlenk flask under inert gas | To protect the purified product from air and moisture. |
Recrystallization of Solid Arsenicals:
Recrystallization is the most common method for purifying solid organic and organometallic compounds. wvu.edu The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. wvu.edu For a compound like this compound, which is expected to be a waxy solid or low-melting solid due to the long alkyl chains, selecting the appropriate solvent system is critical.
The ideal solvent for recrystallization should exhibit the following properties:
High solubility for the compound at elevated temperatures. wvu.edu
Low solubility for the compound at low temperatures. wvu.edu
High solubility for impurities at all temperatures, so they remain in the mother liquor upon cooling. wvu.edu
Chemical inertness towards the compound.
A boiling point that allows for easy removal from the purified crystals. rochester.edu
Given the non-polar nature of the dodecyl groups in this compound, non-polar or moderately polar solvents are likely candidates. A mixed solvent system, often a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is sparingly soluble, can also be effective. rochester.edu
Potential Solvent Systems for Recrystallization:
| Solvent/System | Rationale |
| Hexane (B92381) or Heptane | Non-polar solvents that are likely to dissolve the non-polar alkyl chains at elevated temperatures and allow for crystallization upon cooling. |
| Ethanol (B145695)/Water | A polar protic solvent mixed with a highly polar solvent. The compound may dissolve in hot ethanol and precipitate upon the addition of water. |
| Toluene/Hexane | Aromatic solvent paired with an alkane. Toluene may provide good solubility when hot, with hexane acting as the anti-solvent to induce crystallization. rochester.edu |
| Ethyl Acetate/Hexane | An ester solvent paired with an alkane, offering a balance of polarity to achieve the desired solubility profile. chemicalforums.com |
The process typically involves dissolving the impure solid in a minimal amount of the hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals. Rapid cooling should be avoided as it can lead to the trapping of impurities within the crystal lattice. The purified crystals are then collected by filtration and washed with a small amount of cold solvent.
Strategies for Minimizing Impurities in Precursor Materials
Preventing Oxide Formation:
Trivalent organoarsenic compounds are susceptible to oxidation, leading to the formation of the corresponding pentavalent arsenicals (arsine oxides). To mitigate this, all manipulations should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents must be rigorously deoxygenated prior to use, typically by sparging with an inert gas or by freeze-pump-thaw cycles.
Preventing Hydrolysis:
Arsenic-halogen or arsenic-alkoxide bonds in precursor molecules are often sensitive to hydrolysis. The use of anhydrous solvents and reagents is therefore paramount. Solvents are typically dried over appropriate drying agents (e.g., sodium/benzophenone for ethers and hydrocarbons, or molecular sieves) and distilled under an inert atmosphere immediately before use.
Ensuring Complete Reaction:
To minimize impurities from unreacted starting materials, reaction conditions should be optimized to drive the reaction to completion. This may involve adjusting the stoichiometry of the reactants, the reaction temperature, or the reaction time. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the optimal endpoint.
Purification of Precursors:
Precursors such as methylarsonous dichloride (CH₃AsCl₂) or dodecanethiol (C₁₂H₂₅SH) should be purified before use. Methylarsonous dichloride can be purified by distillation under reduced pressure. Dodecanethiol can also be purified by vacuum distillation. The purity of the precursors should be verified by appropriate analytical techniques before they are used in the synthesis of this compound.
Molecular Structure, Bonding, and Electronic Properties
Advanced Spectroscopic Characterization of Bis(dodecylsulfanyl)-methylarsane
Spectroscopic methods are indispensable tools for probing the molecular framework of chemical compounds. In the case of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and vibrational spectroscopy provides a comprehensive picture of its structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy offers detailed insights into the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra would be crucial for confirming the presence and connectivity of the methyl and dodecyl chains. The chemical shifts in the ¹H NMR spectrum would reveal the different types of protons, such as those of the arsenic-bound methyl group and the various methylene (B1212753) groups within the dodecylsulfanyl chains. Similarly, ¹³C NMR would distinguish the carbon atoms in these distinct environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and actual experimental values may vary.)
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | As-CH₃ | 1.0 - 2.0 |
| ¹H | S-CH₂-(CH₂)₁₀-CH₃ | 2.5 - 3.0 |
| ¹H | S-CH₂-(CH₂)₁₀-CH₃ | 1.2 - 1.8 |
| ¹H | S-(CH₂)₁₁-CH₃ | 0.8 - 1.0 |
| ¹³C | As-CH₃ | 10 - 20 |
| ¹³C | S-CH₂-(CH₂)₁₀-CH₃ | 30 - 40 |
| ¹³C | S-CH₂-(CH₂)₁₀-CH₃ | 22 - 35 |
X-ray Diffraction Analysis of Solid-State Structures
X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique would allow for the precise determination of bond lengths and angles within the this compound molecule. Key parameters of interest would be the As-S and As-C bond lengths, as well as the S-As-S and C-As-S bond angles, which define the coordination geometry around the central arsenic atom.
Vibrational Spectroscopy (FTIR, Raman) for Characteristic Bond Frequencies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying characteristic bond frequencies and providing information about the functional groups present in a molecule.
In the vibrational spectra of this compound, the stretching and bending vibrations of the As-S and As-C bonds would give rise to characteristic absorption bands. The As-S stretching vibrations are typically observed in the lower frequency region of the infrared spectrum, providing direct evidence for the presence of the arsenic-sulfur bonds. The As-C stretching frequency would similarly confirm the attachment of the methyl group to the arsenic atom.
Table 2: Characteristic Vibrational Frequencies for this compound (Note: This table is predictive and actual experimental values may vary.)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Stretching (ν) | As-S | 300 - 500 |
| Stretching (ν) | As-C | 500 - 600 |
| Stretching (ν) | C-H (alkyl) | 2850 - 2960 |
| Bending (δ) | CH₂ | 1450 - 1470 |
Investigation of Electronic Structure and Bonding Characteristics
Understanding the electronic structure and bonding in this compound is fundamental to comprehending its reactivity and properties. This involves determining the oxidation state of the arsenic center and its local coordination environment.
Oxidation States and Local Coordination Geometry of Arsenic Centers
In this compound, the arsenic atom is in the +3 oxidation state. This is determined by considering the electronegativity of the bonded atoms; the methyl group is treated as a carbanion (formally -1 charge) and each dodecylsulfanyl group as a thiolate anion (formally -1 charge).
The local coordination geometry around the arsenic atom is expected to be trigonal pyramidal. nih.gov This geometry arises from the presence of three bonding pairs of electrons (one As-C and two As-S bonds) and one lone pair of electrons on the arsenic atom. The S-As-S and C-As-S bond angles would be expected to be less than the ideal tetrahedral angle of 109.5° due to the greater repulsion of the lone pair-bond pair interactions compared to bond pair-bond pair interactions. The two dodecylsulfanyl ligands and the methyl group occupy the three vertices of the pyramid's base, with the arsenic atom at the apex.
Influence of Dodecylsulfanyl Groups on Molecular Hydrophobicity and Intermolecular Interactions
The two dodecylsulfanyl (-S-C₁₂H₂₅) groups are the most dominant feature of the molecule in determining its physical properties. Each group contains a long, nonpolar alkyl chain consisting of twelve carbon atoms. The presence of these substantial hydrocarbon chains renders the this compound molecule highly hydrophobic (lipophilic). nih.gov This means it will exhibit very low solubility in polar solvents like water but will be readily soluble in nonpolar organic solvents such as heptane, toluene, or alkanes. nih.gov
The primary intermolecular forces acting between this compound molecules are London dispersion forces. pressbooks.pubmasterorganicchemistry.com These forces arise from temporary, induced dipoles in the electron clouds of molecules and are the most significant type of interaction for nonpolar substances. youtube.com The strength of London dispersion forces increases with the surface area of the molecule and the number of electrons. masterorganicchemistry.comyoutube.com The long, flexible dodecyl chains provide a large surface area for these interactions, leading to a relatively high boiling point for a molecule of its type.
The relationship between alkyl chain length and the strength of intermolecular forces is a well-established principle in chemistry, as illustrated in the table below. libretexts.org
Table 3: Illustrative Influence of Alkyl Chain Length on Physical Properties This interactive table demonstrates how increasing the length of a hydrocarbon chain strengthens intermolecular forces, using the boiling points of straight-chain alkanes as an example.
| Alkane | Molecular Formula | Number of Carbons | Boiling Point (°C) |
|---|---|---|---|
| Butane | C₄H₁₀ | 4 | -0.5 |
| Hexane (B92381) | C₆H₁₄ | 6 | 68 |
| Octane | C₈H₁₈ | 8 | 125.7 |
| Decane | C₁₀H₂₂ | 10 | 174.1 |
| Dodecane | C₁₂H₂₆ | 12 | 216.3 |
The significant increase in boiling point with chain length is primarily due to the increase in London dispersion forces.
Delocalization and Aromaticity in Organoarsenic Systems
The concepts of delocalization and aromaticity are critical for understanding stability and reactivity in many chemical systems.
Aromaticity: Aromaticity is a specific property of cyclic, planar molecules that contain a continuous ring of p-orbitals and a specific number of π-electrons (4n+2, according to Hückel's rule). testbook.commasterorganicchemistry.com This electron delocalization over a cyclic system leads to exceptional thermodynamic stability. pearson.com this compound is an acyclic (non-ring) molecule. Therefore, the concept of aromaticity is not applicable to its structure. ineosopen.org
Delocalization: Electron delocalization, in a broader sense, refers to electrons that are not confined to a single atom or a single covalent bond but are shared among several adjacent atoms. libretexts.orgwikipedia.org While the molecule lacks the conjugated π-system required for aromaticity, a limited form of delocalization is possible within the C-S-As-S-C core. The lone pair electrons in the p-orbitals of the sulfur atoms can potentially interact with the vacant d-orbitals of the central arsenic atom. This type of pπ-dπ interaction can lead to a minor degree of electron density being spread across the S-As-S linkage. libretexts.orgutdallas.edu
However, this delocalization is not extensive and does not contribute to the molecule's stability in the same way that resonance in an aromatic ring does. The vast majority of electrons in this compound are localized: the electrons in the C-H and C-C single bonds, the As-C and As-S sigma bonds, and the lone pair on the arsenic atom are all considered localized. youtube.com The potential for minimal delocalization across the sulfur-arsenic bonds remains a feature of its electronic structure but is secondary to the properties imparted by its large, nonpolar alkyl groups.
Coordination Chemistry and Ligand Properties
Organoarsenic compounds have long been recognized for their ability to act as ligands in coordination complexes, exhibiting properties that are in some ways similar to their phosphine (B1218219) analogues but with distinct electronic and steric characteristics. wikipedia.org
Organoarsenic(III) compounds, such as arsines (R₃As), are notable for their capacity to function as ligands in coordination chemistry. wikipedia.org These compounds behave similarly to phosphine ligands but are generally less basic. wikipedia.org The arsenic atom in these ligands possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The nature of the organic substituents (R groups) on the arsenic atom significantly influences the ligand's properties, including its donor strength and steric bulk.
In the case of bis(dodecylsulfanyl)-methylarsane, the structure suggests it would act as a monodentate ligand through the arsenic atom. The methyl group and the two dodecylsulfanyl groups attached to the arsenic will modulate its electronic and steric profile. The long dodecyl chains would impart significant lipophilicity to the ligand and its potential metal complexes.
Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key principle in designing stable metal complexes. wikipedia.org This "chelate effect" leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. wikipedia.org For organoarsenic ligands, this is typically achieved by incorporating two or more arsine moieties into a single molecule, connected by a suitable organic backbone.
A well-known example of a chelating organoarsenic ligand is 1,2-bis(dimethylarsino)benzene, commonly known as diars. wikipedia.org The design of such ligands involves careful consideration of:
The nature of the arsenic donor atoms: The substituents on the arsenic atoms influence their basicity and coordinating ability.
The length and flexibility of the linking bridge: This determines the size of the chelate ring formed upon coordination, which in turn affects the stability of the complex. Five- and six-membered chelate rings are generally the most stable.
The stereochemistry at the arsenic centers: Chiral arsenic atoms can be used to induce stereospecificity in the formation of metal complexes.
While this compound itself is a monodentate ligand, it could potentially be modified to create a chelating ligand. For instance, two such units could be linked together via their methyl groups or by replacing the methyl group with a functionalized linker.
The steric and electronic properties of ligands are crucial in determining the structure, stability, and reactivity of their metal complexes.
Tolman Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a ligand. wikipedia.orgchemeurope.com It is defined as the solid angle formed with the metal at the vertex and the outermost edge of the van der Waals spheres of the ligand's atoms at the perimeter of the cone. wikipedia.org While originally developed for phosphine ligands, this concept is applicable to any ligand, including arsines. wikipedia.org Ligands with large cone angles can occupy a significant portion of the coordination sphere of a metal, influencing the number of other ligands that can bind and affecting the reactivity of the metal center. chemeurope.com Due to the presence of the two long dodecylsulfanyl chains, this compound is expected to have a considerable Tolman cone angle, imparting significant steric hindrance.
π-Acceptor Strength: Organoarsenic ligands, like phosphines, can engage in π-backbonding with a metal center. fiveable.melibretexts.org In this interaction, electron density from the metal's d-orbitals is donated into the empty σ* or d-orbitals of the arsenic ligand. fiveable.melibretexts.org This back-donation strengthens the metal-ligand bond and can stabilize metals in low oxidation states. fiveable.me The π-acceptor ability of arsine ligands is influenced by the electronegativity of the substituents on the arsenic atom. While generally considered weaker π-acceptors than phosphines, they are still capable of significant back-bonding. uu.se The sulfur atoms in the dodecylsulfanyl groups of this compound would likely influence its π-acceptor properties.
| Parameter | Description | Relevance to this compound |
| Tolman Cone Angle (θ) | A measure of the steric bulk of a ligand. | Expected to be large due to the two dodecylsulfanyl chains, influencing the geometry and reactivity of its metal complexes. Specific value not found in literature. |
| π-Acceptor Strength | The ability of a ligand to accept electron density from a metal center into its empty orbitals. | Expected to possess π-acceptor capabilities, which would be modulated by the electronic influence of the sulfur-containing substituents. |
Complexation with Transition Metals
The coordination of organoarsenic ligands to transition metals gives rise to a diverse range of complexes with interesting structures and reactivity.
Metal-arsine complexes are typically synthesized by reacting a suitable metal precursor, such as a metal halide or carbonyl, with the organoarsenic ligand in an appropriate solvent. wikipedia.orgyoutube.com The resulting complexes can be characterized by a variety of techniques, including X-ray crystallography, which provides precise information about bond lengths and angles. Other methods include NMR spectroscopy, infrared (IR) spectroscopy, and elemental analysis. The synthesis of arsenic-rich ligand complexes has also been reported, demonstrating the versatility of arsenic in forming complex structures. rsc.orgnih.gov
For this compound, one could envision its reaction with a precursor like palladium(II) chloride or platinum(II) chloride to form square planar complexes of the type [MCl₂(As(CH₃)(SC₁₂H₂₅)₂)₂]. The long dodecyl chains would likely render such complexes highly soluble in nonpolar organic solvents.
The stability of metal-arsine complexes is influenced by several factors, including the nature of the metal, the other ligands in the coordination sphere, and the steric and electronic properties of the arsine ligand itself. The reactivity of these complexes is also diverse. For instance, the coordinated arsine ligand can undergo reactions, or the metal center can participate in processes like oxidative addition and reductive elimination. rsc.org The stability of arsine and methylarsines in the atmosphere has been studied, indicating they are stable enough to travel considerable distances. nih.gov
The reactivity of metals in these complexes can be predicted to some extent by their position in the reactivity series. byjus.comyoutube.com Metals higher in the series are more easily oxidized and can displace metals lower in the series from their salt solutions. byjus.com
Organoarsenic ligands have been explored for their potential in homogeneous catalysis, where the catalyst is in the same phase as the reactants. uu.se They can influence the activity and selectivity of a metal catalyst by modifying its steric and electronic environment. nih.gov For example, arsenic-based catalysts have been used in the hydration of nitriles to amides and in hydroboration reactions. nih.govalfachemic.com The use of organoarsenic compounds in catalysis is an area of ongoing research, with the potential for discovering new and efficient catalytic systems. uu.se
Given its structural features, this compound could potentially be employed as a ligand in catalytic reactions such as cross-coupling or hydroformylation, where the steric bulk and electronic properties of the ligand play a crucial role in determining the outcome of the reaction. However, no specific catalytic applications of this compound have been reported in the searched literature.
Role of Arsenic Ligands in Homogeneous Catalysis
Interactions with f-Transition Metal Ions
The coordination chemistry of f-block elements, the lanthanides and actinides, is characterized by their high coordination numbers, predominantly ionic bonding, and subtle variations in properties across the series. The choice of ligand is critical for selective complexation and for tuning the physicochemical properties of the resulting complexes.
Complexing Capability and Selectivity toward Lanthanide Cations
There is a significant lack of specific research on the complexing capability and selectivity of this compound towards lanthanide cations. The arsenic donor atom, being a soft metalloid, would be expected to have weak interactions with the hard Ln³⁺ ions. However, the presence of two soft sulfur donor atoms might lead to some degree of complexation, potentially favoring heavier lanthanides due to the lanthanide contraction and the associated increase in charge density. The long alkyl chains could also play a role in the solubility and stability of any potential complexes in various media. Without empirical studies, it is impossible to definitively comment on its selectivity for specific lanthanide ions.
Potentiometric Studies and Ligand-Metal Stability Constants
Potentiometric titrations are a common and effective method for determining the stability constants of metal-ligand complexes in solution. These studies provide quantitative data on the strength of the interaction between a ligand and a metal ion.
Theoretical and Computational Studies
Mechanistic Studies of Organoarsenic Transformations via Computational Methods
Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that control the reaction rate.
For organoarsenic compounds, computational studies can shed light on transformation pathways. A notable example is the DFT investigation of the reaction between MMA(III) and methanethiol, which models the formation of an arsenic-sulfur bond. nih.gov The study identified a transition state involving the transfer of a proton from the thiol to the hydroxyl group of the arsenic compound, coupled with the departure of a water molecule. The calculated Gibbs free energy of activation for this process provides a quantitative measure of the reaction's feasibility. acs.org Such detailed mechanistic insights are often difficult to obtain through experimental means alone.
These computational approaches are broadly applicable to understanding various reactions of thiols with electrophiles, which often proceed via SN2-type mechanisms. youtube.comyoutube.com
Theoretical Approaches to Aromaticity in Arsenic-Containing Heterocycles
Aromaticity, a concept central to organic chemistry, is not limited to carbon-based rings. Theoretical methods have been instrumental in extending this concept to heterocyclic systems containing heavier elements like arsenic. Arsenic-containing heterocycles, such as arsoles (the arsenic analogues of pyrrole), have been the subject of numerous computational studies to assess their degree of aromaticity.
Theoretical criteria for aromaticity are based on magnetic, geometric, and electronic properties. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion, where negative values inside the ring are indicative of aromatic character. Geometric criteria examine the degree of bond length equalization around the ring. Electronic criteria involve the analysis of electron delocalization.
Computational studies have shown that arsole (B1233406) itself is only slightly aromatic. nih.gov The non-planar geometry at the arsenic atom hinders the effective delocalization of the arsenic lone pair electrons into the ring system. This is in contrast to its lighter analogue, pyrrole, which is significantly more aromatic. Theoretical investigations of related arsenic-sulfur heterocycles, such as thiaarsoles, also employ these computational tools to understand their electronic structure and aromatic character. researchgate.net
Computational Simulations of Surface Interactions and Adsorption Phenomena
To illustrate the type of data generated from computational studies of arsenic compounds, the following tables summarize findings for the adsorption of various arsenic species on different substrates. It is crucial to note that these data are for analogous compounds and not for bis(dodecylsulfanyl)-methylarsane itself.
One area of significant research is the adsorption of arsenic species onto mineral surfaces, which is relevant to environmental chemistry and remediation technologies. mdpi.com DFT calculations have been employed to determine the adsorption energies and geometries of arsenous acid (As(III)) and arsenic acid (As(V)) on iron oxyhydroxide minerals like goethite. mdpi.com These studies reveal the preference for certain binding configurations, such as bidentate and monodentate complexes. mdpi.com
Table 1: Calculated Adsorption Energies for Arsenic Species on Goethite (α-FeOOH) Surface Models (Illustrative)
| Adsorbed Species | Surface Model | Adsorption Energy (kJ/mol) | Adsorption Type | Computational Method |
|---|---|---|---|---|
| Arsenous Acid (H₃AsO₃) | α-FeOOH (010) | -120 to -180 | Inner-sphere, bidentate | DFT |
| Arsenic Acid (H₃AsO₄) | α-FeOOH (010) | -150 to -220 | Inner-sphere, bidentate | DFT |
| Methylarsonic Acid (MMA) | Goethite | High Affinity (pH 3-10) | Specific Adsorption | Experimental |
| Dimethylarsinic Acid (DMA) | Goethite | Lower Affinity (pH < 7) | Specific Adsorption | Experimental |
Note: This table is a composite of typical findings from computational and experimental studies on arsenic adsorption and does not represent a single specific study. Adsorption energies are highly dependent on the specific surface facet, hydration state, and computational parameters used. mdpi.comnih.gov
The presence of methyl groups, as in this compound, is known to influence adsorption behavior. Studies on methylated arsenic compounds like MMA and DMA show that increased methylation can lead to decreased adsorption affinity on iron oxides at certain pH ranges. nih.gov
Another relevant area of computational research is the interaction of arsenic compounds with novel materials like graphene-based adsorbents. DFT and ab initio molecular dynamics (AIMD) simulations have been used to study the adsorption of various arsenic pollutants on single-atom iron-doped graphene. rsc.org These studies provide insights into charge transfer and orbital hybridization between the arsenic species and the adsorbent. rsc.orgresearchgate.net
Table 2: Adsorption Characteristics of Arsenic Pollutants on Graphene-Based Adsorbents (Illustrative)
| Arsenic Species | Adsorbent | Adsorption Energy (eV) | Key Interaction Mechanism | Computational Method |
|---|---|---|---|---|
| As₂ | Fe/Graphene | -2.5 to -3.5 | Charge Transfer, Orbital Hybridization | DFT |
| AsO | Fe/Graphene | -4.0 to -5.0 | Charge Transfer, Orbital Hybridization | DFT |
| AsH₃ | Fe/Graphene | -1.0 to -2.0 | Electronic Transfer | DFT |
Note: This table presents illustrative data from computational studies on specific arsenic pollutants and graphene-based materials. The values are indicative of the strength of interaction. rsc.orgresearchgate.net
The long dodecyl chains in this compound are expected to play a significant role in its surface interactions, primarily through van der Waals forces. Molecular dynamics simulations on long-chain alkyl compounds have shown that the length of the alkyl chain can significantly affect the ordering and phase behavior of the molecules at interfaces. nih.govnih.gov It is plausible that the dodecyl groups of this compound would lead to self-assembly or the formation of an ordered layer on certain surfaces, driven by the hydrophobic interactions of the long hydrocarbon chains.
The sulfur atoms in this compound introduce another layer of complexity. Sulfur compounds are known to have a high affinity for many metal surfaces, forming strong coordinate bonds. mdpi.com Computational studies on the interaction of sulfur-containing ligands with metal complexes have elucidated the nature of metal-sulfur bonding and its role in reactivity. nih.gov Therefore, the dodecylsulfanyl groups would likely be the primary points of attachment to metallic surfaces, with the arsenic atom and the methyl group influencing the geometry and electronic properties of the adsorbed molecule.
Applications in Advanced Materials Science and Engineering
Precursors for Semiconductor Materials Growth
The fabrication of high-performance semiconductor devices relies on the precise deposition of crystalline thin films. Organometallic compounds are often used as precursors in vapor-phase epitaxial growth techniques due to their volatility and ability to decompose at specific temperatures, releasing the desired elements for crystal growth.
Metal-Organic Vapor Phase Epitaxy (MOVPE/MOCVD) of III-V Semiconductors
Metal-Organic Vapor Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a dominant technique for producing high-quality compound semiconductors. This process involves introducing volatile organometallic precursors for the Group III elements (e.g., gallium, indium) and a hydride or organometallic precursor for the Group V element (e.g., arsenic, phosphorus) into a reaction chamber where they decompose on a heated substrate to form a crystalline film. Common arsenic sources include arsine (AsH₃), a highly toxic gas, and alternative liquid sources like tertiarybutylarsine (t-BuAsH₂) and phenylarsine, which are favored for their lower vapor pressures and reduced risk.
Synthesis of Gallium Arsenide (GaAs) and Related Optoelectronic Materials
Gallium arsenide (GaAs) is a key III-V semiconductor used in a wide range of optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, and high-speed transistors. In the MOVPE growth of GaAs, a gallium precursor such as trimethylgallium (B75665) (TMGa) or triethylgallium (B73383) (TEGa) is reacted with an arsenic precursor. The choice of arsenic precursor can influence the purity, crystalline quality, and electrical properties of the resulting GaAs film.
Development of Ternary and Quaternary Arsenic-Containing Semiconductors
To tailor the electronic and optical properties of semiconductor materials for specific applications, ternary (three-element) and quaternary (four-element) alloys are synthesized.
Copper-arsenic-sulfide (CAS) compounds are emerging as promising materials for thin-film solar cells due to their suitable bandgaps and high absorption coefficients. These materials, which include phases like enargite (Cu₃AsS₄) and tennantite (Cu₁₂As₄S₁₃), are considered earth-abundant. Research into CAS materials for photovoltaics is still in its early stages, with synthesis methods including solution-based approaches and heat treatments of thin films in arsenic- and sulfur-rich atmospheres.
The intentional introduction of impurities, or doping, is a fundamental process for controlling the electrical conductivity of semiconductors. In wide-bandgap materials like gallium nitride (GaN), arsenic has been investigated as a potential dopant to modify its electronic properties. Studies have explored arsenic incorporation during MOVPE growth, with some research suggesting that arsenic can act as an amphoteric impurity, meaning it can substitute for either gallium or nitrogen in the GaN lattice, leading to complex effects on the material's conductivity.
Role in Advanced Polymerization Processes
While some organometallic compounds can act as catalysts or initiators in polymerization reactions, there is no information in the available literature to suggest that bis(dodecylsulfanyl)-methylarsane is used in advanced polymerization processes.
No Evidence Found for "this compound" in Advanced Materials Science Applications
Despite a comprehensive investigation of scientific literature and chemical databases, no evidence has been found to support the application of the chemical compound this compound in the fields of advanced materials science and engineering, specifically concerning its use in Atom Transfer Radical Polymerization (ATRP) or the development of functional materials with tailored properties.
While the compound this compound is a known chemical entity, with the CAS Number 2475-18-5, its documented applications are primarily in the fields of agriculture as a fungicide and herbicide. There is no information available in published research to suggest its use as a catalytic component in ATRP or in the engineering of materials with specific electrical, optical, or mechanical characteristics.
Organoarsenic compounds, a broader class to which this compound belongs, have been a subject of scientific study for over two centuries. wikipedia.orgusa-journals.com Historically, they have found applications in various sectors, including medicine and agriculture. wikipedia.orgusa-journals.comnih.gov However, growing concerns about their toxicity have led to a decline in their use in many of these areas. wikipedia.orgusa-journals.com
In the realm of materials science, some organoarsenic compounds have been explored for the creation of π-conjugated polymers and other functional materials. nih.gov The primary focus of this research has been on compounds with different structural motifs than this compound, which is characterized by arsenic-sulfur bonds.
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers. The catalysts used in ATRP are typically based on transition metals complexed with various ligands, or more recently, certain organic photoredox catalysts. cmu.edu A thorough review of the literature on ATRP catalysis does not indicate the use of this compound or structurally related organoarsenic sulfides as catalytic components.
Similarly, the development of advanced functional materials with tailored electrical, optical, and mechanical properties involves the incorporation of specific chemical moieties to achieve desired performance. While a wide range of compounds are used for these purposes, there is no indication that this compound is among them.
Analytical Methodologies for Research and Speciation
Advanced Chromatographic Techniques for Organoarsenic Species Separation
Chromatography is the cornerstone of arsenic speciation analysis, enabling the separation of individual arsenic compounds from a mixture prior to their detection. The choice of chromatographic technique is fundamentally dependent on the physicochemical properties of the target analytes, such as polarity, volatility, and ionic character.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating arsenic species. thermofisher.comlabmanager.comthermofisher.com However, the specific mode of HPLC employed is crucial.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Anion-exchange chromatography is effective for separating negatively charged arsenic species like arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), while cation-exchange chromatography can separate positively charged species such as arsenobetaine (B179536) (AsB) and arsenocholine. nih.govnih.govresearchgate.net These methods typically use aqueous mobile phases with buffers to control pH and elute the compounds from the charged stationary phase. researchgate.netnih.gov
Ion-Pair Chromatography (IPC): This is a variation of reversed-phase chromatography used for separating ionic and highly polar compounds. It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the ionic analyte. This complex can then be retained and separated on a non-polar stationary phase like C18. nih.govrsc.org IPC has been successfully applied to the simultaneous separation of both cationic and anionic arsenic species. nih.govacs.org
For a neutral, non-polar, and lipid-soluble compound like bis(dodecylsulfanyl)-methylarsane , neither ion-exchange nor ion-pair chromatography are suitable separation mechanisms. These techniques are designed for ionic or polar compounds that interact with charged stationary phases or ion-pairing reagents in aqueous environments. Instead, normal-phase HPLC is the appropriate choice for such arsenolipids. nih.govpsu.edursc.org Normal-phase HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar organic mobile phase (e.g., hexane (B92381)/isopropanol mixtures). Non-polar compounds like this compound have a lower affinity for the polar stationary phase and elute faster, allowing for separation from other lipidic matrix components. nih.govpsu.edu
Table 1: Comparison of HPLC Modes for Organoarsenic Speciation
| HPLC Mode | Principle | Typical Analytes | Applicability to this compound |
|---|---|---|---|
| Normal-Phase | Adsorption chromatography with a polar stationary phase and non-polar mobile phase. | Non-polar, lipid-soluble compounds (e.g., arsenolipids). | High . The primary technique for separating this type of compound. |
| Ion-Exchange | Separation based on electrostatic interactions between charged analytes and a charged stationary phase. | Ionic species (e.g., As(III), As(V), MMA, DMA, AsB). nih.govnih.gov | Low . The compound is neutral and lacks charge for interaction. |
| Ion-Pair | A form of reversed-phase HPLC where an ion-pairing agent is added to neutralize charged analytes. | Ionic species, allowing separation on a non-polar column. nih.govrsc.org | Low . The compound is already neutral and non-polar. |
Gas Chromatography (GC) is a powerful separation technique that is restricted to analytes that are thermally stable and sufficiently volatile to be transported through the column in a gaseous mobile phase (carrier gas). nih.gov It is highly effective for the speciation of volatile arsenic compounds, such as arsine and its methylated derivatives (e.g., trimethylarsine), which can be found in landfill gas or formed by microorganisms. researchgate.netsepscience.comresearchgate.net
This compound, with its high molecular weight and long alkyl chains, is a non-volatile compound. Therefore, it cannot be analyzed directly by GC. For GC analysis to be feasible, it would first need to be converted into a volatile derivative through a chemical derivatization process. nih.gov Thiol-based reagents like 2,3-dimercapto-1-propanol (BAL) have been used to derivatize inorganic arsenic and methylarsenic acids into stable, volatile compounds suitable for GC analysis. nih.gov However, developing a reliable and quantitative derivatization method for a complex arsenolipid like this compound presents significant analytical challenges.
Coupled Detection Systems for Elemental and Speciation Analysis
Because chromatographic techniques only separate compounds, they must be coupled to a detector to identify and quantify the eluting species. For arsenic speciation, element-specific detectors are preferred due to their high sensitivity and ability to detect arsenic-containing compounds in complex sample matrices.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most powerful and widely used detector for arsenic speciation. labmanager.com When coupled with HPLC or GC, the eluent from the chromatograph is introduced into a high-temperature argon plasma (~6000-8000 K). The plasma atomizes and ionizes all molecules, including the arsenic-containing analytes, and the resulting ions are then passed into a mass spectrometer, which separates them by their mass-to-charge ratio. labmanager.com For arsenic, the instrument is set to monitor the ion at m/z 75.
A significant challenge in arsenic analysis is the presence of spectral interferences. The most common interference is the polyatomic ion argon chloride (⁴⁰Ar³⁵Cl⁺), which also has a mass-to-charge ratio of 75 and can lead to falsely elevated arsenic signals, especially in samples with high chloride content. thermofisher.com To overcome this, modern ICP-MS instruments are often equipped with a collision/reaction cell, such as a Dynamic Reaction Cell (DRC). rsc.org This cell is placed before the mass analyzer and can be filled with a reactive gas.
Dynamic Reaction Cell (DRC): In the DRC, the interfering ⁴⁰Ar³⁵Cl⁺ ion reacts with a gas like oxygen or methane, while the analyte ⁷⁵As⁺ also reacts. For example, using oxygen as the reaction gas, arsenic is converted to arsenic monoxide (⁷⁵As¹⁶O⁺), which is then detected at a different, interference-free mass (m/z 91). nih.govspectroscopyonline.com This mass-shift strategy effectively separates the analyte signal from the original on-mass interference. nih.gov This approach has been successfully used for the analysis of arsenic species in various matrices, including rice. nih.gov
When analyzing lipid-soluble compounds like this compound using normal-phase HPLC, the introduction of organic solvents into the ICP-MS poses a challenge. Organic solvents can cause plasma instability and carbon deposition on the instrument's interface cones. nih.govpsu.edursc.org Researchers have developed solutions to mitigate these effects, including the use of a cooled spray chamber to reduce the solvent load, the addition of a small amount of oxygen to the argon gas to prevent carbon buildup, and the use of lower solvent flow rates. nih.govpsu.edursc.orgrsc.org
Table 2: Common Spectral Interferences for Arsenic (m/z 75) in ICP-MS and DRC Mitigation
| Interfering Ion | Source | Mitigation with DRC |
|---|---|---|
| ⁴⁰Ar³⁵Cl⁺ | High chloride content in sample matrix | Reaction with O₂ or CH₄ gas to shift ⁷⁵As⁺ to ⁷⁵As¹⁶O⁺ (m/z 91) or ⁷⁵As¹²CH₂⁺ (m/z 89). nih.govnih.gov |
| ⁴⁰Ca³⁵Cl⁺ | High calcium and chloride in sample matrix | Same mass-shift strategy as for ArCl⁺. |
| ¹⁵⁰Nd²⁺, ¹⁵⁰Sm²⁺ | Rare earth elements in sample | Reaction with O₂ moves As⁺ to m/z 91, away from the doubly-charged interferences at m/z 75. spectroscopyonline.com |
Atomic Fluorescence Spectrometry (AFS) is another highly sensitive detection technique for arsenic and other hydride-forming elements. rsc.orgresearchgate.net It is often coupled with a hydride generation (HG) system. In HG-AFS, the eluent from the HPLC is mixed with a reducing agent (e.g., sodium borohydride) and an acid. acs.org This process converts many arsenic compounds into volatile arsine gas (AsH₃). The arsine is then swept into a detector where it is atomized in a small flame. A light source excites the arsenic atoms, which then re-emit light (fluoresce) at a characteristic wavelength. The intensity of this fluorescence is proportional to the arsenic concentration.
This technique is highly selective and sensitive for arsenic species that can be efficiently converted to arsine, such as inorganic arsenic and simple methylated acids. acs.orgnih.gov For more complex and stable organoarsenic compounds, including arsenolipids like this compound, the conversion to arsine is inefficient. To analyze such compounds, an online oxidation step, such as microwave or UV digestion, is required between the HPLC and the HG system to break down the molecule and release the arsenic in a form amenable to hydride generation. acs.org While AFS offers excellent detection limits and is more cost-effective than ICP-MS, the additional requirement for online digestion for complex molecules makes the setup more intricate. rsc.orgresearchgate.net
X-ray Absorption Spectroscopy (XAS), which includes both XANES and EXAFS, is a powerful, non-destructive technique that provides information about the chemical state of an element directly within a solid or liquid sample, without requiring chromatographic separation. aip.orgresearchgate.net
X-ray Absorption Near-Edge Structure (XANES): This technique provides information on the oxidation state of the arsenic atom (e.g., distinguishing As(III) from As(V)) and its coordination geometry. researchgate.netmsu.ru The energy position of the absorption edge is sensitive to the oxidation state; for example, the edge energy for As(V) is typically higher than for As(III). optica.orgnih.gov For this compound, which contains As(III) bonded to sulfur, the XANES spectrum would be distinct from an oxygen-bonded As(III) compound or an As(V) compound. msu.ruoptica.org
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region of the spectrum provides more detailed structural information, including the identity of the neighboring atoms bonded to the arsenic, their distance from the arsenic atom, and their coordination number. optica.orgnih.gov Analysis of the EXAFS spectrum could confirm that the arsenic in this compound is bonded to sulfur atoms and a carbon atom, and could determine the precise As-S and As-C bond lengths.
XAS is particularly valuable for probing the native state of arsenic in complex biological tissues or environmental samples, avoiding harsh extraction procedures that might alter the species. aip.org However, its sensitivity is lower than that of ICP-MS, and accurate interpretation often requires a library of spectra from pure, well-characterized standard compounds for comparison. researchgate.netmsu.ru
Future Directions and Broader Research Implications
Current Gaps and Emerging Research Questions in Bis(dodecylsulfanyl)-methylarsane Chemistry
A primary research question revolves around the fundamental physicochemical properties of this compound. Key parameters such as its thermal stability, solubility in various solvents, and its conformational dynamics in solution are presently unknown. The presence of two long dodecyl chains suggests that the compound may exhibit interesting solution behavior, potentially including self-assembly into supramolecular structures. Understanding these fundamental properties is a prerequisite for any potential application.
Furthermore, the reactivity of the arsenic-sulfur (As-S) bonds in the context of this specific molecular framework is a critical area for investigation. While the chemistry of arsenic sulfides is well-established in inorganic chemistry, the influence of the methyl group and the long alkyl chains on the reactivity of the As-S bond in an organoarsenic molecule is not well understood. wikipedia.orgwikipedia.org Key research questions include the susceptibility of the As-S bonds to oxidation, hydrolysis, and cleavage by nucleophiles or electrophiles. The answers to these questions will determine the compound's stability under various conditions and its potential as a synthon for further chemical transformations.
Emerging research should also address the coordination chemistry of this compound. Like other trivalent arsenic compounds, it is expected to act as a ligand towards transition metals. usa-journals.comwikipedia.org The nature of the resulting metal complexes, including their geometry, stability, and electronic properties, would be of significant interest. The long dodecyl chains could influence the steric and electronic properties of the arsenic donor atom, potentially leading to unique catalytic or material properties in the corresponding metal complexes.
Potential for Novel Organoarsenic Compound Design and Synthesis
The synthesis of this compound itself presents an interesting challenge and a gateway to a broader class of related compounds. A plausible synthetic route could involve the reaction of methylarsonous dihalide (CH₃AsX₂, where X is a halogen) with two equivalents of dodecanethiol. The efficiency and selectivity of this reaction would need to be optimized.
Building upon a successful synthesis of this compound, a wide array of novel organoarsenic compounds could be designed and synthesized. For instance, variation of the alkyl group on the arsenic atom (e.g., replacing the methyl group with ethyl, phenyl, or other functionalized groups) would allow for a systematic study of how this group influences the compound's properties. Similarly, the length and branching of the alkylthio chains could be modified to tune the solubility, steric hindrance, and self-assembly behavior of the molecule.
Furthermore, the reactivity of the As-S bonds could be harnessed to synthesize other novel organoarsenic compounds. For example, controlled oxidation of the arsenic center could lead to the corresponding arsinic acid derivative, (CH₃)(C₁₂H₂₅S)₂As(O)OH. The reactivity of the sulfur atoms could also be explored, for instance, through oxidation to sulfoxides or sulfones, leading to ligands with different electronic properties.
The development of nonvolatile and less toxic precursors for the synthesis of functional organoarsenic compounds is a growing trend in the field. nih.gov Research into safer and more sustainable synthetic routes for this compound and its derivatives would be a valuable contribution, potentially utilizing in-situ generation of reactive arsenic species from more stable starting materials.
Interdisciplinary Research Opportunities in Materials Science and Catalysis
The unique molecular structure of this compound suggests several exciting opportunities for interdisciplinary research, particularly in the fields of materials science and catalysis.
Materials Science: The presence of two long hydrocarbon chains makes this compound an amphiphilic molecule, with a polar head (the methyl-arsane-disulfide group) and nonpolar tails. This structure is conducive to the formation of Langmuir-Blodgett films or self-assembled monolayers on various substrates. Such ordered thin films could have interesting optical or electronic properties, with potential applications in sensors or molecular electronics.
Moreover, this compound could serve as a precursor for the synthesis of novel arsenic-containing materials. For example, thermal decomposition of this compound could potentially yield arsenic sulfide (B99878) nanoparticles or thin films, with the long-chain ligands acting as capping agents to control the size and morphology of the resulting nanomaterials. Arsenic-containing polymers and hybrid organic-inorganic composites are also an emerging area of research where such molecules could find use as monomers or additives. nih.gov
Catalysis: In the realm of catalysis, this compound could function in several capacities. As a ligand, it could be coordinated to transition metals to form catalysts for a variety of organic transformations. The steric bulk of the dodecyl groups and the electronic nature of the AsS₂ donor set could impart unique selectivity to such catalysts. alfachemic.com Symmetrical organoarsenic(III) compounds are known to be used as ligands in coordination chemistry. usa-journals.comwikipedia.org
There is also the potential for the compound itself to exhibit catalytic activity. While less common than transition metal catalysis, catalysis by main group elements is a growing field. The arsenic atom in this compound has a lone pair of electrons and could potentially act as a Lewis base catalyst in certain reactions. Furthermore, some arsenic compounds have been shown to catalyze specific reactions, such as the hydroboration of aldehydes. alfachemic.com The unique electronic environment of the arsenic center in this molecule might enable it to catalyze novel transformations.
Q & A
Q. How can computational modeling guide the design of arsenic-based catalysts with improved stability?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) predict ligand dissociation energies. Density functional theory (DFT) calculates frontier molecular orbitals to optimize electron-withdrawing/donating substituents. QSAR models correlate As–S bond lengths with catalytic half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
